molecular formula C9H13N3OS B5567516 Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime

Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime

Cat. No.: B5567516
M. Wt: 211.29 g/mol
InChI Key: HWKKORQYWQVALC-UHFFFAOYSA-N
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Description

Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.29 g/mol. The purity is usually 95%.
The exact mass of the compound acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime is 211.07793322 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Oxime Derivatives and Isomerization : Oximinoketones related to Diacetoamine are crucial intermediates in organic synthesis, displaying transformation capabilities under mild acid conditions to produce various compounds including acetone, ammonia, and salts of oximino derivatives (Hancox, 1950).
  • C-H Bond Functionalization : O-Acetyl oximes act as directing groups for palladium-catalyzed C-H functionalization, leading to ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles (Neufeldt & Sanford, 2010).
  • Antimicrobial Compound Synthesis : New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, have shown significant antimicrobial activities (Hossan et al., 2012).

Catalysis and Material Science

  • Palladation of Oximes : Studies on the palladation of oximes, including acetone oxime O-allyl ethers, reveal insights into regiospecific reactions important for material science and catalysis (Constable et al., 1978).
  • Solid-State NMR Studies : The reactions of acetone oxime on CuZSM-5 and HZSM-5 surfaces, relevant to catalytic reduction processes, have been elucidated using solid-state NMR, showing different product formations under various conditions (Wu & Larsen, 1999).

Environmental Chemistry

  • Atmospheric and Marine Processes : The role of acetone oxime derivatives in atmospheric chemistry and their environmental implications, including their formation and degradation processes, are critical for understanding tropospheric chemistry and the marine environment's response to organic compounds (Hudson et al., 2007).

Mechanism of Action

The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material . Oximes derived from ketones give amides; oximes derived from aldehydes provide nitriles .

Safety and Hazards

Acetone oxime may be harmful if swallowed . It has been classified as a flammable solid . It causes serious eye damage and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxypropan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6(2)12-13-8-5-7(3)10-9(11-8)14-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKKORQYWQVALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)ON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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